molecular formula C23H23ClO3 B14198231 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol CAS No. 921588-03-6

2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol

Cat. No.: B14198231
CAS No.: 921588-03-6
M. Wt: 382.9 g/mol
InChI Key: OTCVOOTVMSVFGX-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C23H23ClO3 It is known for its complex structure, which includes a chlorophenyl group, diphenylmethoxy group, and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzophenone with diphenylmethanol in the presence of a strong base to form the intermediate compound. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

921588-03-6

Molecular Formula

C23H23ClO3

Molecular Weight

382.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)-diphenylmethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H23ClO3/c24-22-13-11-21(12-14-22)23(19-7-3-1-4-8-19,20-9-5-2-6-10-20)27-18-17-26-16-15-25/h1-14,25H,15-18H2

InChI Key

OTCVOOTVMSVFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)OCCOCCO

Origin of Product

United States

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